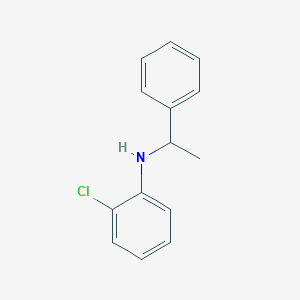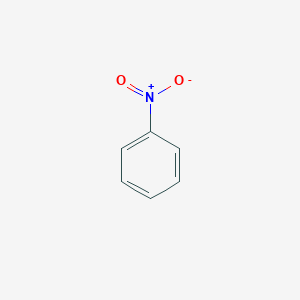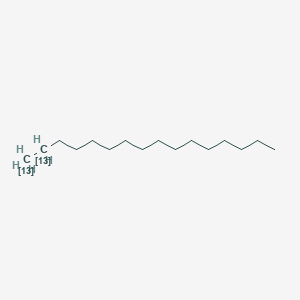
10-壬九烯酸
描述
10-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a monounsaturated fatty acid . It is a C19:1 monounsaturated fatty acid . The empirical formula is C19H36O2 . The CAS number is 73033-09-7 .
Molecular Structure Analysis
The molecular formula of 10-Nonadecenoic acid is C19H36O2 . The average mass is 296.488 Da and the monoisotopic mass is 296.271515 Da . The SMILES string representation is CCCCCCCCC=CCCCCCCCC(O)=O .
Physical And Chemical Properties Analysis
10-Nonadecenoic acid is a liquid at room temperature . It has a molecular weight of 296.49 .
科学研究应用
在共轭亚油酸生产中的作用
10-壬九烯酸在乳酸菌和双歧杆菌中共轭亚油酸 (CLA) 的产生中起重要作用。它作为中间体,首先由亚油酸转化而来,然后转化为 CLA,这是一种以其健康益处而闻名的化合物。这个过程,特别是在双歧杆菌中,对于理解 CLA 的合成和积累至关重要 (Gao 等人,2019 年).
抗过敏和抗炎作用
10-壬九烯酸具有抗过敏和抗炎作用。在 NC/Nga 小鼠(一种特应性皮炎模型)的研究中,喂食这种酸可以降低血浆免疫球蛋白 E 水平和皮肤炎症。它还影响 Th1/Th2 细胞的平衡,表明在免疫调节和皮肤健康方面具有潜在作用 (Kaikiri 等人,2017 年).
表征和工业生产
10-壬九烯酸已因其在工业生产中的潜力而被表征。研究表明,它具有抗真菌和抗炎特性,使其成为一种新兴的功能性脂肪酸。已经探索了其生产的优化生物催化条件,突出了其工业相关性和潜在应用 (Peng 等人,2021 年).
抗真菌活性
乳酸菌将亚油酸转化为 10-壬九烯酸,具有抗真菌活性。这种转化影响细胞膜生理和特性,在控制真菌生长和感染方面具有潜在应用 (Chen 等人,2016 年).
抗糖尿病特性
10-壬九烯酸表现出很强的抗 α-葡萄糖苷酶活性,这与糖尿病管理相关。发现其对该酶的抑制作用比一些市售的抗糖尿病药物更有效,表明其作为糖尿病天然治疗剂的潜力 (Paul 等人,2010 年).
安全和危害
The safety data sheet for 10-Nonadecenoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
(E)-nonadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Nonadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-tumor mechanisms of 10-Nonadecenoic acid?
A1: While the exact mechanisms are still under investigation, research suggests that 10-Nonadecenoic acid, a long-chain fatty acid found in certain mushrooms like Ganoderma lucidum (Reishi Houshi), might exert anti-tumor effects through several pathways. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, as observed in HL-60 leukemia cells treated with the compound []. Additionally, 10-Nonadecenoic acid may also contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) in macrophages, potentially reducing inflammation and tumor growth []. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy.
Q2: Which sources naturally contain 10-Nonadecenoic acid?
A2: 10-Nonadecenoic acid has been identified in various natural sources. It is a component of the spores of the Ganoderma lucidum mushroom, also known as Reishi Houshi, which is traditionally used for its medicinal properties []. This fatty acid is also found in the fruit and bark of the red monkey kola (Cola millenii K. Schum) [], a plant native to Africa. Furthermore, Euphorbia altotibetica [], and Eichhornia crassipes leaves [] have been reported to contain this compound.
Q3: How does the chain length of unsaturated fatty acids affect their inhibition of gastric H+,K(+)-ATPase?
A3: Studies have demonstrated a relationship between the carbon chain length of unsaturated fatty acids and their ability to inhibit gastric H+,K(+)-ATPase, an enzyme crucial for stomach acid secretion []. Research indicates that there's an optimal chain length for this inhibitory effect, with 10-nonadecenoic acid (C19:1) exhibiting the most potent inhibition among the cis-unsaturated fatty acids with one double bond tested []. This suggests that the carbon chain length plays a crucial role in the interaction with the enzyme, potentially through hydrophobic interactions [].
Q4: How do the chemical structures of 10-nonadecenoic acid and similar fatty acids influence their inhibitory effects on gastric H+,K(+)-ATPase?
A4: The structure of unsaturated fatty acids significantly impacts their ability to inhibit gastric H+,K(+)-ATPase []. Specifically, cis-unsaturated fatty acids, like 10-nonadecenoic acid, exhibit greater potency compared to their corresponding trans-isomers []. Furthermore, modifying the carboxylic acid group of these fatty acids can alter their inhibitory activity. For instance, esterifying the acid moiety leads to decreased inhibition, while converting it to an alcohol or amide doesn't significantly affect activity []. This suggests that both the carbon chain and the terminal functional group contribute to binding and interaction with the H+,K(+)-ATPase enzyme.
Q5: What analytical techniques are employed to identify and quantify 10-Nonadecenoic acid in natural sources?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique to analyze the fatty acid composition of various samples, including 10-nonadecenoic acid [, , , , , , ]. This method involves separating the fatty acids based on their volatility and then identifying them based on their unique mass-to-charge ratios. The technique allows for both qualitative identification and quantitative determination of 10-nonadecenoic acid in complex mixtures extracted from natural sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



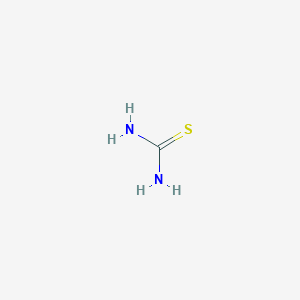
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
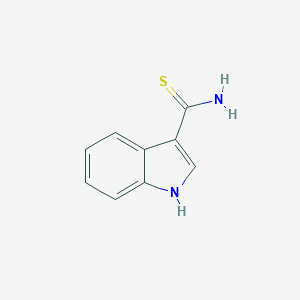

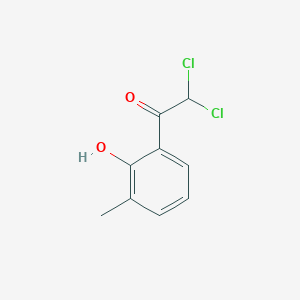
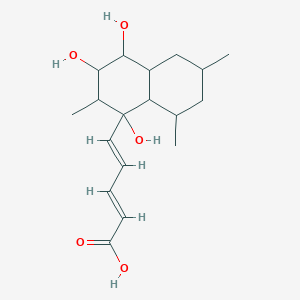

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)


